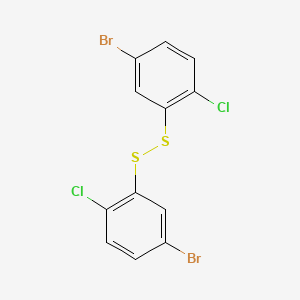

Di(5-Bromo-2-chlorophenyl)disulfide

Description

Di(5-Bromo-2-chlorophenyl)disulfide is a halogenated aromatic disulfide characterized by two phenyl rings substituted with bromine (at position 5) and chlorine (at position 2), linked by a disulfide (-S-S-) bridge. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing effects of bromine and chlorine substituents.

Properties

IUPAC Name |

4-bromo-2-[(5-bromo-2-chlorophenyl)disulfanyl]-1-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2Cl2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVBPLSCYANPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)SSC2=C(C=CC(=C2)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2Cl2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(5-Bromo-2-chlorophenyl)disulfide can be synthesized through the reaction of 5-bromo-2-chlorophenyl thiol with an oxidizing agent. The reaction typically involves the use of hydrogen peroxide (H₂O₂) or iodine (I₂) as the oxidizing agent under controlled conditions to form the disulfide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Di(5-Bromo-2-chlorophenyl)disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of thiols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Di(5-Bromo-2-chlorophenyl)disulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Di(5-Bromo-2-chlorophenyl)disulfide involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. This could enhance thermal stability but reduce redox activity.

- Redox Behavior: Amino-substituted disulfides (e.g., ) may participate in metal coordination and redox cycling due to lone pairs on nitrogen, whereas halogenated analogs are less likely to engage in such processes.

Crystallographic and Intermolecular Interactions

- Di(3-amino pyridine) Disulfide exhibits a monoclinic lattice with Cu–O/N bond distances of ~1.95 Å and hydrogen-bonded 1D chains .

- Di(5-Bromo-2-chlorophenyl)disulfide is expected to form orthorhombic or triclinic lattices due to steric hindrance from halogens. Halogen-halogen interactions (e.g., Br···Cl) may dominate over hydrogen bonding, leading to distinct packing motifs.

Research Implications and Limitations

Future studies should focus on:

- Single-crystal X-ray diffraction to resolve its lattice parameters.

- Comparative studies on disulfide bond stability under thermal/chemical stress.

- Exploration of halogen-bonding interactions in supramolecular assembly.

Biological Activity

Di(5-Bromo-2-chlorophenyl)disulfide is a compound with significant biological activity, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two 5-bromo-2-chlorophenyl groups linked by a disulfide bond. Its structural formula can be represented as follows:

This compound belongs to a class of organosulfur compounds known for their diverse biological activities.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes findings from relevant research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.78 | |

| A549 (Lung Cancer) | 4.04 | |

| HT-29 (Colon Cancer) | 12.57 | |

| Jurkat E6.1 (T-cell Leukemia) | 6.00 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits potent cytotoxicity, particularly against breast and lung cancer cell lines.

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of various cancer cells, as evidenced by the MTT assay results.

- Molecular Docking Studies : Computational analyses indicate potential interactions with key proteins involved in cancer progression, suggesting that this compound may modulate specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, this compound demonstrated significant antiproliferative activity with an IC50 of 1.78 µM, outperforming standard chemotherapeutic agents like doxorubicin .

- Comparative Analysis with Other Compounds : When compared to other disulfides and organosulfur compounds, this compound showed superior cytotoxicity against A549 lung cancer cells, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.